molecular formula C18H16ClFN8O2 B11537271 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11537271
M. Wt: 430.8 g/mol
InChI Key: FDMZJZAVIYYQHI-UFFVCSGVSA-N
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Description

6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a hydrazine moiety, and substituted phenyl groups.

Preparation Methods

The synthesis of 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the hydrazine moiety: This step involves the reaction of the triazine intermediate with hydrazine derivatives.

    Substitution reactions: The final compound is obtained by introducing the substituted phenyl groups through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form new compounds.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern and functional groups. Similar compounds may include other triazine derivatives with different substituents, such as:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine

These compounds may share some chemical properties but differ in their biological activities and applications.

Properties

Molecular Formula

C18H16ClFN8O2

Molecular Weight

430.8 g/mol

IUPAC Name

4-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H16ClFN8O2/c1-27(2)18-24-16(22-13-5-3-12(20)4-6-13)23-17(25-18)26-21-10-11-9-14(28(29)30)7-8-15(11)19/h3-10H,1-2H3,(H2,22,23,24,25,26)/b21-10+

InChI Key

FDMZJZAVIYYQHI-UFFVCSGVSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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